

1-(2-Cyanophenyl)piperazine basic properties

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 1-(2-Cyanophenyl)piperazine

CAS No.: 111373-03-6

Cat. No.: B054650

[Get Quote](#)

An In-Depth Technical Guide to the Basic Properties of **1-(2-Cyanophenyl)piperazine**

Executive Summary

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and application of **1-(2-Cyanophenyl)piperazine** (2-CPP), a key heterocyclic building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, explore the mechanistic principles behind its synthesis, detail its significant pharmacological roles, particularly as a precursor for Dopamine D4 and Melanocortin-4 receptor ligands, and provide robust, field-proven experimental protocols for its preparation and biological evaluation. The insights herein are grounded in authoritative literature to ensure technical accuracy and practical utility.

Introduction: The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a quintessential example of a "privileged scaffold" in drug discovery. Its unique combination of features—a six-membered saturated heterocycle with two basic nitrogen atoms at the 1 and 4 positions—confers a desirable set of properties to drug candidates. The nitrogen atoms can be readily functionalized, allowing for precise modulation of a molecule's steric and electronic properties to optimize target engagement.[1] Furthermore, the piperazine moiety often improves aqueous solubility and oral bioavailability, critical pharmacokinetic parameters.[2]

1-(2-Cyanophenyl)piperazine, also known as 2-(piperazin-1-yl)benzotrile, has emerged as a particularly valuable derivative. The presence of the electron-withdrawing cyano group on the phenyl ring significantly influences the molecule's reactivity and provides a key interaction point for biological targets. This compound is a cornerstone intermediate in the synthesis of high-affinity ligands for critical G-protein coupled receptors (GPCRs), including agonists for the Dopamine D4 (D4R) and Melanocortin-4 (MC4R) receptors, which are implicated in central nervous system disorders and metabolic diseases, respectively.[3][4] This guide serves to consolidate the core knowledge surrounding this important chemical entity.

Physicochemical & Basic Properties

The foundational properties of **1-(2-Cyanophenyl)piperazine** dictate its handling, reactivity, and formulation. These data are summarized below.

Property	Value	Source(s)
CAS Number	111373-03-6	[5][6]
Molecular Formula	C ₁₁ H ₁₃ N ₃	[5][6]
Molecular Weight	187.24 g/mol	[5]
Appearance	Colorless to light orange/yellow clear liquid	[3]
Melting Point	113-115 °C	[3]
Boiling Point	314-315 °C (lit.)	[3][5]
Density	1.115 g/mL	[5]
Refractive Index (n ²⁰ /D)	1.5890 (lit.)	[3][5]
Flash Point	47.8 °C (118.0 °F) - closed cup	[5]
Predicted pKa	8.77 ± 0.10	[3]
Solubility	Moisture and air sensitive	[3]

The basicity of 2-CPP is a defining characteristic, primarily attributed to the secondary amine (-NH) of the piperazine ring. The predicted pKa of 8.77 indicates that this amine will be

significantly protonated at physiological pH (7.4), a crucial factor for its interaction with biological targets and its pharmacokinetic profile.[3] The parent piperazine molecule has two pKa values (typically around 5.4 and 9.7), and the substitution of the aryl group at N1 reduces the basicity of the adjacent nitrogen while leaving the N4 nitrogen as the primary basic center. [7]

Synthesis and Chemical Reactivity

The synthesis of N-arylpiperazines like 2-CPP is a cornerstone transformation in pharmaceutical process chemistry. Two primary methodologies are prevalent: classical Nucleophilic Aromatic Substitution (SNAr) and modern Palladium-catalyzed cross-coupling.

Mechanistic Insight: Nucleophilic Aromatic Substitution (SNAr)

The classical approach involves the direct reaction of piperazine with an activated aryl halide, such as 2-chlorobenzonitrile. For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of potent electron-withdrawing groups (EWGs).[8] In this case, the ortho-cyano ($-C\equiv N$) group serves this purpose effectively.

The mechanism proceeds via an addition-elimination pathway:

- **Nucleophilic Attack:** The secondary amine of piperazine attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring.
- **Formation of Meisenheimer Complex:** This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is stabilized by the ortho-cyano group.[9]
- **Elimination & Aromatization:** The leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the final product.

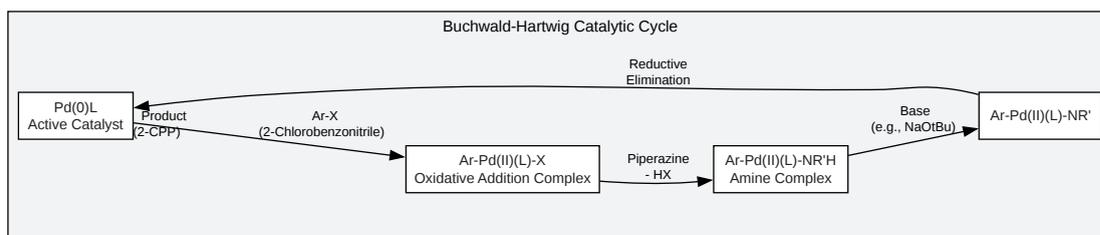
While effective, this reaction often requires high temperatures and pressures, limiting its functional group tolerance.

Modern Approach: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized C-N bond formation.[10] It allows for the coupling of amines with aryl halides or triflates under much milder conditions than S_NAr , offering superior yields, functional group tolerance, and substrate scope.[4][11]

The catalytic cycle is a well-established process involving a Pd(0)/Pd(II) cycle. The choice of phosphine ligand is critical to the success of the reaction, with bulky, electron-rich ligands like RuPhos or XPhos often being employed to facilitate the key steps of oxidative addition and reductive elimination.[10]

Fig. 1: Simplified Buchwald-Hartwig amination cycle.



[Click to download full resolution via product page](#)

Caption: Fig. 1: Simplified Buchwald-Hartwig amination cycle.

Pharmacological Profile and Applications in Drug Discovery

1-(2-Cyanophenyl)piperazine is not typically an active pharmaceutical ingredient itself but rather a critical pharmacophore and synthetic intermediate for high-value therapeutic targets.

Dopamine D₄ Receptor Agonists

2-CPP is a core component of potent and selective Dopamine D₄ receptor agonists.[10] For instance, the tritiated agonist [³H]A-369508, which contains the 2-cyanophenylpiperazine moiety, binds with high affinity to human D₄ receptor variants (K_d = 1.2–4.0 nM) and displays over 400-fold selectivity against the closely related D₂ receptor.[4] The D₄ receptor is a key target for antipsychotic drugs and treatments for cognitive deficits and other CNS disorders. The selectivity afforded by this scaffold is paramount, as off-target activity at the D₂ receptor is associated with significant side effects, including extrapyramidal symptoms.

Melanocortin-4 Receptor (MC4R) Agonists

The compound is also a foundational scaffold for developing agonists of the Melanocortin-4 receptor (MC4R).[3] The MC4R is a central regulator of energy homeostasis and appetite, located in the hypothalamus. Activation of the MC4R pathway leads to a decrease in food intake and an increase in energy expenditure.

MC4R Signaling Pathway: The MC4R is a G_s-coupled GPCR. Upon binding of an agonist (derived from the 2-CPP scaffold), the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This signaling cascade ultimately modulates the expression of genes involved in appetite regulation.

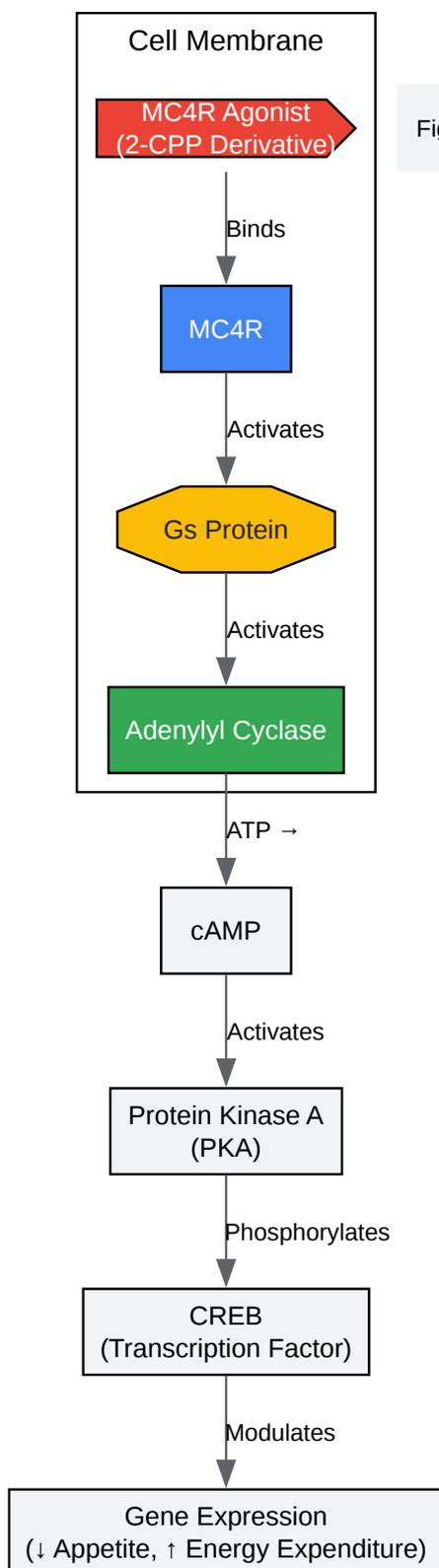


Fig. 2: MC4R agonist signaling pathway.

[Click to download full resolution via product page](#)

Caption: Fig. 2: MC4R agonist signaling pathway.

Compounds derived from this series have been shown to reduce food intake in animal models, highlighting their potential for the treatment of obesity and other metabolic disorders.[11]

Analytical Characterization Profile

Rigorous characterization is essential to confirm the identity and purity of **1-(2-Cyanophenyl)piperazine**. The expected spectral signatures are as follows:

- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show distinct regions.
 - Aromatic Region (~7.0-7.7 ppm): Four protons on the phenyl ring will appear as a complex multiplet pattern characteristic of an ortho-disubstituted benzene ring.
 - Piperazine Region (~3.2-3.4 ppm): The four protons on the carbons adjacent to the aryl-substituted nitrogen (N1) will likely appear as a triplet or multiplet.
 - Piperazine Region (~3.0-3.2 ppm): The four protons on the carbons adjacent to the secondary amine (N4) will appear as a separate triplet or multiplet.[2]
 - Amine Proton (~1.5-3.0 ppm): A broad singlet corresponding to the N-H proton, which may exchange with D₂O.
- ¹³C NMR (Carbon Nuclear Magnetic Resonance):
 - Aromatic & Cyano Carbons (~110-150 ppm): Six distinct signals for the aromatic carbons and one for the cyano carbon (-C≡N). The carbon attached to the piperazine nitrogen will be significantly shifted.
 - Piperazine Carbons (~45-55 ppm): Two signals are expected for the piperazine ring carbons, corresponding to the C-N(Aryl) and C-NH environments.[2]
- IR (Infrared) Spectroscopy:
 - C≡N Stretch: A sharp, strong absorption band around 2220-2230 cm⁻¹, which is highly characteristic of a nitrile group.
 - N-H Stretch: A moderate, somewhat broad peak around 3300-3500 cm⁻¹ for the secondary amine.

- C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm^{-1} , while aliphatic C-H stretches from the piperazine ring will be just below 3000 cm^{-1} .
- Aromatic C=C Stretches: Peaks in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- Mass Spectrometry (MS): In electron ionization (EI-MS), the molecular ion peak $[M]^+$ would be expected at $m/z = 187$. The fragmentation pattern would likely involve cleavage of the piperazine ring, yielding characteristic fragment ions. High-resolution mass spectrometry (HRMS) should confirm the elemental composition $C_{11}H_{13}N_3$.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. **1-(2-Cyanophenyl)piperazine** requires careful handling.

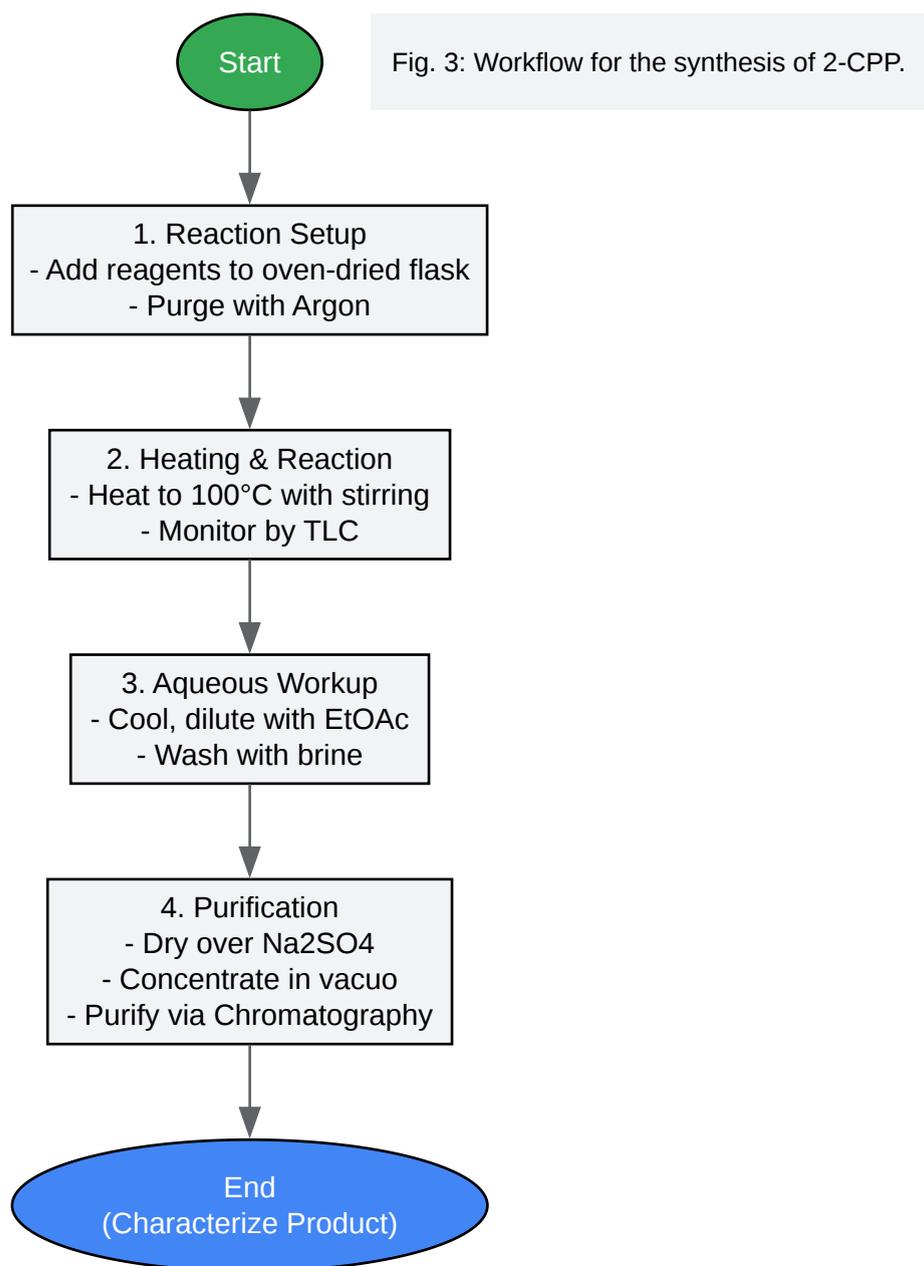
- Hazards:
 - Flammability: The compound is a flammable liquid and vapor (Flash Point $47.8\text{ }^\circ\text{C}$).^[5]
 - Health: It is classified as causing serious eye irritation.^[5] Safety data sheets also indicate it may be harmful if swallowed, in contact with skin, or inhaled.
 - Sensitivity: The compound is noted to be moisture and air sensitive, which can affect its integrity over time.^[3]
- Personal Protective Equipment (PPE):
 - Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.
 - All handling should be performed in a well-ventilated chemical fume hood.
- Storage:
 - Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
 - Recommended storage temperature is $2\text{-}8^\circ\text{C}$, protected from light.^[3]

Key Experimental Protocols

The following protocols are provided as validated, field-proven methodologies. The causality for each step is explained to ensure reproducibility and understanding.

Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol is adapted from established palladium-catalyzed methods for N-arylpiperazine synthesis.^[11] It offers high yield and excellent functional group tolerance.



[Click to download full resolution via product page](#)

Caption: Fig. 3: Workflow for the synthesis of 2-CPP.

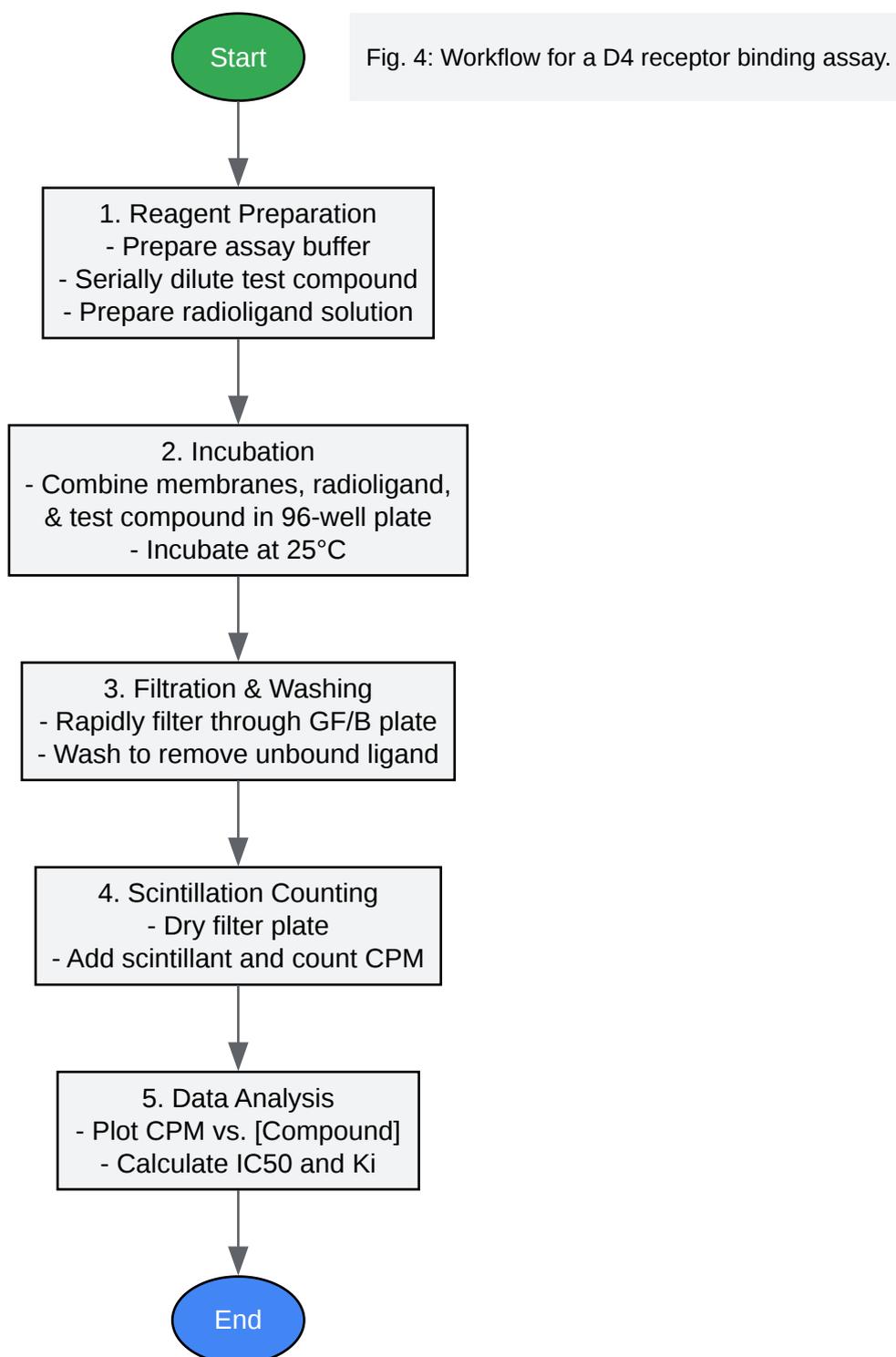
Step-by-Step Methodology:

- Reaction Setup (Justification: Anhydrous and oxygen-free conditions are critical for Pd catalyst stability and activity.)
 - To an oven-dried Schlenk flask, add 2-chlorobenzonitrile (1.0 eq.), piperazine (1.5 eq.), and sodium tert-butoxide (1.4 eq.).
 - Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%).
 - Seal the flask with a septum, and evacuate and backfill with argon three times.
 - Add anhydrous toluene via syringe.
- Reaction Execution and Monitoring (Justification: Heat provides the activation energy, while TLC allows for empirical determination of reaction completion.)
 - Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. Use a mobile phase like 10% Methanol in Dichloromethane. The product spot should be more polar than the starting aryl chloride.
- Workup (Justification: To quench the reaction and remove inorganic salts and water-soluble impurities.)
 - Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.
 - Dilute the mixture with ethyl acetate (EtOAc).
 - Wash the organic layer sequentially with water and then saturated aqueous sodium chloride (brine).

- Purification (Justification: To isolate the pure product from unreacted starting materials, catalyst residues, and byproducts.)
 - Dry the separated organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
 - Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 10% methanol in dichloromethane) to isolate the pure **1-(2-Cyanophenyl)piperazine**.
 - Combine product-containing fractions and remove the solvent in vacuo.

Protocol: Dopamine D₄ Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (K_i) of a test compound for the D₄ receptor, using membranes from cells expressing the receptor and a known radioligand.



[Click to download full resolution via product page](#)

Caption: Fig. 4: Workflow for a D4 receptor binding assay.

Step-by-Step Methodology:

- Reagent Preparation (Justification: Precise concentrations are essential for accurate and reproducible binding data.)
 - Assay Buffer: Prepare 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
 - Radioligand: Prepare a solution of [³H]-Spiperone (a common D₂-like radioligand) in assay buffer at a final concentration near its K_d for the D₄ receptor (e.g., 1 nM).
 - Test Compound: Prepare a serial dilution of the test compound (e.g., a derivative of 2-CPP) in assay buffer, typically from 10 μM to 0.1 nM.
 - Membranes: Thaw commercially available cell membranes expressing the human Dopamine D₄ receptor on ice and dilute to a specified concentration (e.g., 8 μg protein/well) in ice-cold assay buffer.
- Assay Incubation (Justification: Allows the binding reaction to reach equilibrium.)
 - In a 96-well polypropylene plate, combine:
 - Cell membranes
 - [³H]-Spiperone solution
 - Test compound dilution (or buffer for total binding, or a saturating concentration of a known non-radioactive ligand like Haloperidol for non-specific binding).
 - Incubate the plate at 25 °C for 120 minutes with gentle agitation.
- Filtration (Justification: Rapidly separates receptor-bound radioligand from unbound radioligand.)
 - Pre-soak a 96-well glass fiber filter plate (e.g., GF/B) with a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
 - Using a cell harvester, rapidly aspirate the contents of the incubation plate through the filter plate.
 - Immediately wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

- Counting (Justification: Quantifies the amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand.)
 - Dry the filter plate completely.
 - Add liquid scintillation cocktail to each well.
 - Seal the plate and count the radioactivity (in Counts Per Minute, CPM) using a microplate scintillation counter.
- Data Analysis (Justification: Converts raw counts into a biologically meaningful affinity constant.)
 - Subtract the non-specific binding CPM from all other values.
 - Plot the specific binding CPM as a function of the log concentration of the test compound.
 - Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
 - Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant for the receptor.

References

- Google Patents. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.
- Matulenko, M. A., et al. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. *Bioorganic & Medicinal Chemistry Letters*, 14(20), 5095-8. [[Link](#)]
- NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [[Link](#)]
- Reilly, S. W., & Mach, R. H. (2016). A Facile Pd-Catalyzed Methodology Provides an Efficient Synthetic Route to Biologically Relevant Arylpiperazines under Aerobic Conditions. *Organic*

Letters, 18(20), 5272–5275. [\[Link\]](#)

- Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [\[Link\]](#)
- MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [\[Link\]](#)
- PubChem. 1-(2-Chlorophenyl)piperazine. [\[Link\]](#)
- Primus, R. J., et al. (2005). [3H] A-369508 ([2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide): an agonist radioligand selective for the dopamine D4 receptor. Journal of Pharmacology and Experimental Therapeutics, 314(3), 1256-63. [\[Link\]](#)
- ResearchGate. (2022). Reaction of piperazine with 2-(4-chlorophenyl)acetonitrile afforded N-arylation compound 11a. [\[Link\]](#)
- Fotsch, C., et al. (2005). Melanocortin subtype-4 receptor agonists containing a piperazine core with substituted aryl sulfonamides. Bioorganic & Medicinal Chemistry Letters, 15(6), 1623-7. [\[Link\]](#)
- Cone, R. D. (2010). The Melanocortin-4 Receptor: Physiology, Pharmacology, and Pathophysiology. Endocrine Reviews, 31(5), 767–784. [\[Link\]](#)
- BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. [\[Link\]](#)
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [\[Link\]](#)
- YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism. [\[Link\]](#)
- YouTube. (2019). nucleophilic aromatic substitutions. [\[Link\]](#)
- PubChemLite. **1-(2-cyanophenyl)piperazine** (C11H13N3). [\[Link\]](#)
- Oakwood Chemical. 1-(2-Cyanophenyl)-piperazine. [\[Link\]](#)
- NPTEL Archive. Nucleophilic Aromatic Substitution. [\[Link\]](#)

- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [[Link](#)]
- MDPI. (2023). Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation. [[Link](#)]
- University of Regina. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [[Link](#)]
- Indian Journal of Pure & Applied Physics. (2006). Spectral investigation and normal coordinate analysis of piperazine. [[Link](#)]pr.res.in/handle/123456789/9173)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [2. Programmable Piperazine Synthesis via Organic Photoredox Catalysis - PMC](https://pubmed.ncbi.nlm.nih.gov/) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- [3. 1-\(2-CYANOPHENYL\)PIPERAZINE CAS#: 111373-03-6](https://www.mchemicalbook.com/) [[m.chemicalbook.com](https://www.mchemicalbook.com/)]
- [4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC](https://pubmed.ncbi.nlm.nih.gov/) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- [5. 1-\(2-苯甲腈\)哌嗪 99% | Sigma-Aldrich](https://www.sigmaaldrich.com/) [[sigmaaldrich.com](https://www.sigmaaldrich.com/)]
- [6. 1-\(2-Cyanophenyl\)-piperazine](https://www.oakwoodchemical.com/) [[oakwoodchemical.com](https://www.oakwoodchemical.com/)]
- [7. Synthesis of 1,2,3-triazole-piperazin-benzo\[b\]\[1,4\]thiazine 1,1-dioxides: antibacterial, hemolytic and in silico TLR4 protein inhibitory activities - PMC](https://pubmed.ncbi.nlm.nih.gov/) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- [8. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [9. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions](https://www.organic-chemistry.org/) [[organic-chemistry.org](https://www.organic-chemistry.org/)]
- [10. PubChemLite - 1-\(2-cyanophenyl\)piperazine \(C11H13N3\)](https://pubchemlite.lcsb.uni.lu/) [pubchemlite.lcsb.uni.lu]
- [11. Piperazine synthesis](https://www.organic-chemistry.org/) [[organic-chemistry.org](https://www.organic-chemistry.org/)]

- To cite this document: BenchChem. [1-(2-Cyanophenyl)piperazine basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b054650#1-2-cyanophenyl-piperazine-basic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com